Feudomycin B

Content Navigation

CAS Number

Product Name

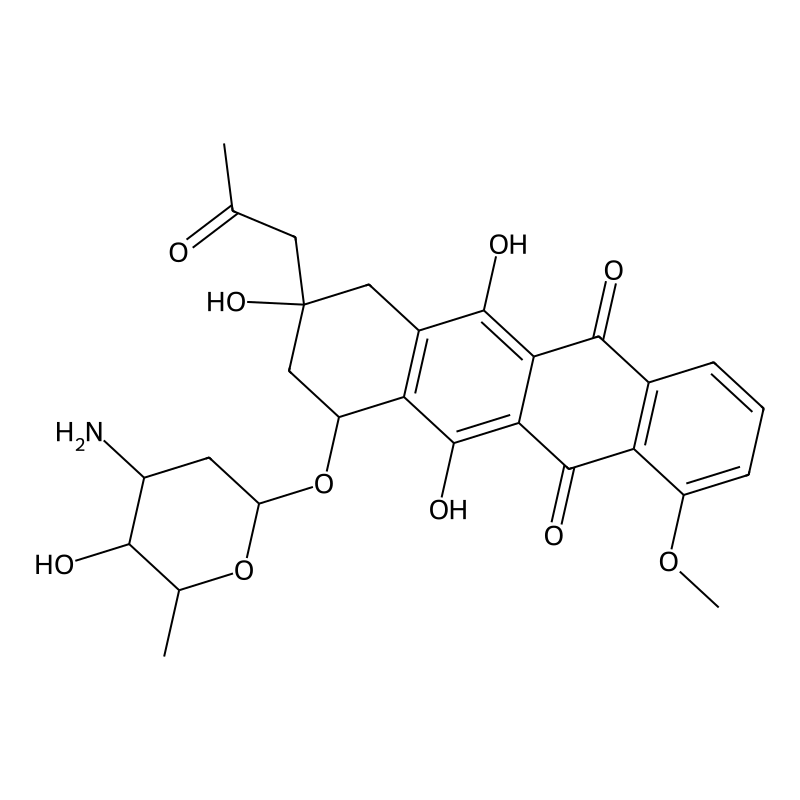

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Feudomycin B is a naturally occurring anthracycline polyketide produced during the fermentation of Streptomyces species, characterized by a unique C9-acetonyl (2-oxopropyl) side chain rather than the standard C9-acetyl group found in its close analog, daunorubicin [1]. In industrial and regulatory contexts, this compound is formally designated as Daunorubicin EP Impurity C. It is a critical analytical reference standard required for the quality control, impurity profiling, and regulatory compliance of clinical-grade daunorubicin and its downstream semi-synthetic derivatives (e.g., doxorubicin, epirubicin) [2]. Beyond its role as a pharmacopeial marker, Feudomycin B is utilized in biosynthetic pathway engineering to monitor polyketide synthase (PKS) starter-unit promiscuity and in structure-activity relationship (SAR) assays evaluating the steric impact of the extended C9 side chain on topoisomerase II poisoning [3].

Research Fit

References

- [1] PubChem Compound Summary for CID 10053050, Feudomycin B.

- [2] European Pharmacopoeia (Ph. Eur.) Monograph: Daunorubicin Hydrochloride.

- [3] Discovery of the Streptoketides by Direct Cloning and Rapid Heterologous Expression of a Cryptic PKS II Gene Cluster from Streptomyces sp. Tü 6314. The Journal of Organic Chemistry (2019).

Generic substitution with other anthracyclines or crude fermentation extracts is entirely unviable for the primary procurement use cases of Feudomycin B. In pharmaceutical quality control, substituting Feudomycin B with Daunorubicin Impurity A (daunorubicinone) or Impurity B (daunorubicinol) invalidates HPLC retention time calibration, as the specific lipophilicity of the C9-acetonyl group dictates its distinct chromatographic resolution from the API [1]. For biosynthetic strain engineering, crude mixtures cannot provide the precise quantitative baselines needed to measure the ratio of acetyl-CoA to alternative starter units incorporated by mutant polyketide synthases [2]. Consequently, procuring the isolated, high-purity Feudomycin B standard is an absolute requirement for validating analytical methods and ensuring that anthracycline APIs meet strict European Pharmacopoeia (EP) thresholds [3].

Substitution Risk

The acetonyl group alters DNA intercalation geometry and cytotoxicity profile compared with clinical anthracyclines; potency rank may differ from daunorubicin.

Produced exclusively by blocked mutant 4N-140; wild-type S. coeruleorubidus does not yield this compound, limiting sourcing and biosynthetic comparability.

Designated Daunorubicin EP Impurity C; no other anthracycline can substitute in compendial analytical methods or ANDA-related impurity profiling.

Chromatographic Resolution in Pharmacopeial Impurity Profiling

In standard reversed-phase HPLC assays used for daunorubicin quality control, Feudomycin B (Daunorubicin Impurity C) exhibits a distinct relative retention time (RRT) compared to the parent API and other impurities. The presence of the C9-acetonyl group increases its lipophilicity relative to daunorubicin, resulting in a delayed elution profile that must be precisely mapped to prevent peak overlap. High-purity Feudomycin B reference standards enable the accurate quantification of this specific byproduct down to the strict pharmacopeial limits (typically ≤ 0.5% for individual specified impurities) [1].

| Evidence Dimension | Chromatographic retention and impurity quantification |

| Target Compound Data | Feudomycin B (Impurity C) resolves with a distinct RRT (typically >1.0 relative to daunorubicin) |

| Comparator Or Baseline | Daunorubicin (API) and Impurity A/B |

| Quantified Difference | Baseline resolution required to quantify Impurity C at ≤ 0.5% w/w thresholds |

| Conditions | Reversed-phase HPLC per EP/USP monographs |

Procurement of the exact Feudomycin B standard is legally and technically necessary to validate HPLC methods and release commercial batches of daunorubicin.

Tracking PKS Starter Unit Selection in Strain Engineering

Feudomycin B serves as a critical biomarker for evaluating the promiscuity of the daunorubicin polyketide synthase (PKS) complex in engineered Streptomyces strains. While the wild-type PKS predominantly utilizes propionyl-CoA to form the daunorubicin core, mutations or the absence of specific regulatory genes can shift the starter unit preference. The quantification of Feudomycin B directly measures the frequency at which the PKS misincorporates alternative starter units leading to the C9-acetonyl side chain. In engineered strains, the ratio of feudomycins to daunomycins can shift dramatically, necessitating pure Feudomycin B to calibrate fermentation yields [1].

| Evidence Dimension | Biosynthetic starter unit incorporation rate |

| Target Compound Data | Feudomycin B acts as the quantitative marker for alternative starter unit incorporation |

| Comparator Or Baseline | Daunorubicin (standard propionyl-CoA starter unit) |

| Quantified Difference | Enables precise calculation of PKS promiscuity ratios (e.g., shifts in acetyl-CoA vs propionyl-CoA utilization) |

| Conditions | LC-MS/HPLC analysis of Streptomyces fermentation broths |

Industrial microbiologists must procure Feudomycin B to accurately measure and optimize the metabolic flux of engineered anthracycline-producing strains.

Steric Influence of the C9-Acetonyl Group on Target Binding

The structural divergence of Feudomycin B from daunorubicin—specifically the extension of the C9 side chain from an acetyl to a 2-oxopropyl group—alters its binding kinetics within the topoisomerase II-DNA cleavage complex. Comparative SAR studies indicate that while Feudomycin B retains the core anthraquinone intercalating ability, the bulkier C9-acetonyl group modifies its interaction with the CAP-like domain of topoisomerase II. This steric difference impacts the stabilization of the cleavage complex, making Feudomycin B an essential comparative tool for researchers mapping the exact spatial requirements for optimal anthracycline-mediated enzyme poisoning [1].

| Evidence Dimension | Topoisomerase II-DNA complex stabilization |

| Target Compound Data | Altered binding kinetics due to the C9-acetonyl (2-oxopropyl) steric bulk |

| Comparator Or Baseline | Daunorubicin (C9-acetyl group) |

| Quantified Difference | Differential stabilization of the topoisomerase II cleavage complex |

| Conditions | In vitro DNA cleavage and enzyme inhibition assays |

Medicinal chemists procure Feudomycin B to isolate the specific structure-activity effects of C9 side-chain elongations in next-generation anthracycline design.

Pharmacopeial Quality Control and API Batch Release

Feudomycin B is strictly required as a reference standard (Daunorubicin EP Impurity C) for the HPLC/UHPLC validation of commercial daunorubicin hydrochloride batches. Its procurement enables QA/QC laboratories to accurately identify and quantify this specific fermentation byproduct, ensuring compliance with European Pharmacopoeia (EP) and USP limits (typically ≤ 0.5%) before the API can be released for clinical use or downstream semi-synthesis [1].

Fermentation Process Optimization and Strain Engineering

In industrial biotechnology, Feudomycin B is used as an analytical biomarker to monitor the efficiency and fidelity of Streptomyces fermentation processes. By quantifying the ratio of Feudomycin B to daunorubicin in the culture broth, engineers can assess PKS starter-unit promiscuity and optimize metabolic pathways, precursor feeding strategies, or genetic modifications to maximize the yield of the target API and minimize byproduct formation [2].

Structure-Activity Relationship (SAR) Profiling for Novel Anthracyclines

Feudomycin B serves as a critical structural comparator in preclinical oncology research. Because it features a naturally extended C9-acetonyl group, medicinal chemists use it alongside daunorubicin and doxorubicin to model how variations in the C9 side chain affect DNA intercalation, topoisomerase II poisoning, and susceptibility to efflux pumps, guiding the rational design of less cardiotoxic or more potent synthetic analogs [3].

Application Fit

XLogP3

Explore Compound Types